2-(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol
Overview
Description
2-(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol is a chemical compound that belongs to the class of imidazo[1,2-b]pyrazoles. This compound is characterized by the presence of a cyclopropyl group attached to the imidazo[1,2-b]pyrazole ring system, which is further connected to an ethan-1-ol moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of a cyclopropyl-substituted hydrazine with an α,β-unsaturated carbonyl compound, followed by cyclization to form the imidazo[1,2-b]pyrazole ring system
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethan-1-ol moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted ethan-1-ol derivatives.
Scientific Research Applications
2-(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol: Lacks the cyclopropyl group, which may affect its biological activity and chemical properties.
2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol: Contains a methyl group instead of a cyclopropyl group, leading to different steric and electronic effects.
Uniqueness
The presence of the cyclopropyl group in 2-(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol imparts unique steric and electronic properties to the compound, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds and a valuable subject of study in various fields of research.
Properties
IUPAC Name |
2-(6-cyclopropylimidazo[1,2-b]pyrazol-1-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c14-6-5-12-3-4-13-10(12)7-9(11-13)8-1-2-8/h3-4,7-8,14H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGQEYWISUCGHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3C=CN(C3=C2)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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